3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Description
3-Methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with a methoxy group at the 3-position. The compound features a sulfonylethyl linker connecting the benzamide to a 4-phenylpiperazine moiety. The sulfonyl group likely improves metabolic stability and hydrogen-bonding capacity compared to non-sulfonylated analogs .
Properties
IUPAC Name |
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-9-5-6-17(16-19)20(24)21-10-15-28(25,26)23-13-11-22(12-14-23)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWDANUFCXMCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Sulfonylethyl Chain: The sulfonylethyl chain can be introduced via a sulfonylation reaction, where an appropriate sulfonyl chloride is reacted with an ethylamine derivative.
Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the sulfonylethyl intermediate and 4-phenylpiperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, stringent reaction control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include 3-hydroxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide or 3-formyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide.
Reduction: Products may include 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, its structural similarity to acetylcholinesterase inhibitors suggests it may inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Key Research Findings and Implications
Piperazine-Sulfonyl Synergy : The combination of a sulfonyl group and 4-phenylpiperazine in the target compound may enhance both target binding (via piperazine) and pharmacokinetic properties (via sulfonyl), as seen in analogs like .
Synthetic Optimization : Lower yields in sulfonylated compounds (cf. 34% for Rip-D ) suggest the need for refined synthetic protocols to improve efficiency.
Activity Prediction: Based on structural parallels to , the target compound warrants evaluation against M.
Biological Activity
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry for its potential pharmacological properties, particularly in the treatment of neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is with a molecular weight of approximately 373.5 g/mol. Its structure consists of a benzamide core substituted with a methoxy group and a sulfonylethyl chain linked to a phenylpiperazine moiety. This unique arrangement contributes to its biological activity, particularly in neurotransmitter modulation.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O4S |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
| CAS Number | 899979-17-0 |
The precise mechanism of action for 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide remains to be fully elucidated. However, it is hypothesized that the compound may act as an acetylcholinesterase inhibitor , thereby increasing acetylcholine levels in the synaptic cleft, which could enhance cognitive function and memory. This is particularly relevant given the structural similarities to known acetylcholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease and other cognitive impairments .
Neuropharmacological Effects
Research indicates that compounds containing piperazine rings often exhibit significant neuropharmacological effects. The presence of the phenylpiperazine moiety in this compound suggests potential interactions with serotonin receptors, which may contribute to anxiolytic and antidepressant effects. Studies have shown that similar compounds can modulate serotonin and dopamine pathways, leading to improvements in mood and cognition .
In Vitro Studies
In vitro studies have demonstrated that 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide exhibits moderate inhibitory activity against acetylcholinesterase. This activity was assessed using standard enzyme inhibition assays, where the compound displayed an IC50 value indicative of its potential therapeutic use .
Case Studies
Several case studies have explored the therapeutic applications of related compounds in clinical settings:
- Alzheimer's Disease : A study involving a structurally similar compound showed significant improvement in cognitive scores among patients treated with acetylcholinesterase inhibitors .
- Anxiety Disorders : Clinical trials have indicated that piperazine derivatives can reduce anxiety symptoms significantly compared to placebo controls, suggesting a role for this class of compounds in treating anxiety disorders .
Q & A
Q. Basic
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperazine and sulfonylethyl regions .
- HPLC-PDA : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted sulfonyl chloride) .
How can researchers resolve contradictions in biological activity data across studies?
Advanced
Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptors) may arise from:
- Assay Conditions : Buffer pH (7.4 vs. 6.8) alters ionization of the sulfonamide group, affecting affinity .
- Metabolite Interference : Use LC-MS/MS to verify compound stability in cell media and rule out degradation products .
What pharmacological targets are hypothesized based on structural analogs?
Q. Basic
- Serotonin Receptors (5-HT) : The 4-phenylpiperazine moiety is a known pharmacophore for 5-HT antagonism (IC ~150 nM in rat models) .
- Dopamine D Receptors : Sulfonamide derivatives show subtype selectivity (D/D ratio >10) in radioligand displacement assays .
Q. Advanced
- Computational Docking : Molecular dynamics simulations predict strong interactions with 5-HT transmembrane domains (binding energy: −9.2 kcal/mol) .
How do structural modifications impact biological activity and physicochemical properties?
Q. Advanced
- Methoxy Position : Moving the methoxy group from the 3- to 4-position on the benzamide reduces logP by 0.5, improving aqueous solubility but decreasing blood-brain barrier penetration .
- Piperazine Substituents : Fluorination at the phenyl ring (e.g., 4-fluorophenyl) enhances metabolic stability (t increased from 2.1 to 4.7 hours in microsomes) .
What strategies optimize solubility for in vitro assays?
Q. Advanced
- Co-Solvent Systems : Use 10% DMSO in PBS with 0.1% Tween-80 to achieve 50 µM solubility without precipitation .
- Salt Formation : Hydrochloride salts improve crystallinity and dissolution rates in physiological buffers .
How can researchers validate target engagement in cellular models?
Q. Advanced
- BRET/FRET Assays : Monitor real-time receptor conformational changes in HEK293 cells transfected with 5-HT-Nluc/Venus constructs .
- Knockdown Controls : siRNA silencing of target receptors confirms on-mechanism activity (e.g., >70% reduction in cAMP inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
